molecular formula C12H17NO3 B13051638 Vitaminb6impurity3

Vitaminb6impurity3

Cat. No.: B13051638
M. Wt: 223.27 g/mol
InChI Key: FZABEONAMIQWGV-UHFFFAOYSA-N
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Description

Vitaminb6impurity3 is a compound related to Vitamin B6, which is a water-soluble vitamin that plays a crucial role in various biochemical processes. Vitamin B6 itself includes several vitamers such as pyridoxine, pyridoxal, and pyridoxamine, along with their phosphorylated forms. These vitamers are essential for amino acid metabolism, neurotransmitter synthesis, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vitaminb6impurity3 involves several synthetic routes. One common method includes the use of toluene, vitamin B6, p-toluenesulfonic acid, and butyraldehyde. The reaction typically involves reflux water diversion followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound often employs ion-exchange chromatography for separation and purification. This method is popular due to its efficiency in separating water-soluble and fat-soluble vitamins . Additionally, microbial fermentation using engineered strains of Escherichia coli has been explored for the production of Vitamin B6 and its impurities .

Chemical Reactions Analysis

Types of Reactions

Vitaminb6impurity3 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of pyridoxine to pyridoxal.

    Reduction: Conversion of pyridoxal to pyridoxamine.

    Substitution: Replacement of functional groups in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various phosphorylated derivatives of Vitamin B6, such as pyridoxal 5’-phosphate and pyridoxamine 5’-phosphate .

Scientific Research Applications

Vitaminb6impurity3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitaminb6impurity3 involves its conversion to active coenzyme forms, such as pyridoxal 5’-phosphate. This coenzyme participates in over 140 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The molecular targets include various enzymes like transaminases and decarboxylases, which are crucial for cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vitaminb6impurity3 include:

Uniqueness

This compound is unique due to its specific structural modifications, which may result in distinct biochemical properties and applications. Unlike its parent compounds, this compound may exhibit different reactivity and stability, making it valuable for specialized research and industrial applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol

InChI

InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3

InChI Key

FZABEONAMIQWGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC2=CN=C(C(=C2CO1)O)C

Origin of Product

United States

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